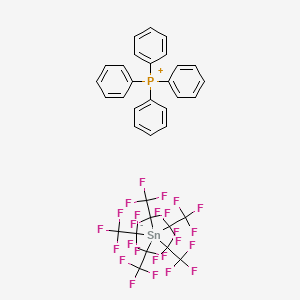

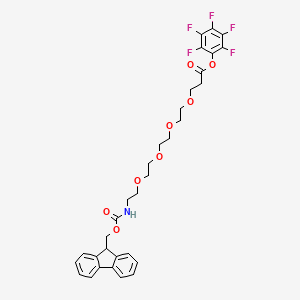

Fmoc-N-amido-PEG4-TFP ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

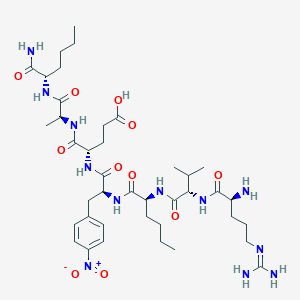

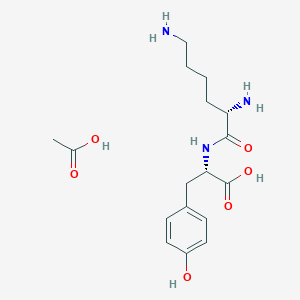

“Fmoc-N-amido-PEG4-TFP ester” is a Fluorenylmethyloxycarbonyl-protected amino-dPEG®-acid . It is pre-activated as the 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient conjugation to amines . The dPEG®4 spacer allows the introduction of a short, hydrophilic spacer .

Synthesis Analysis

The Fmoc-N-amido-PEG4-TFP ester can be used to introduce a dPEG linker and TFP ester during peptide synthesis . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis

The molecular formula of Fmoc-N-amido-PEG4-TFP ester is C32H33F4NO8 . The molecular weight is 635.60 .Chemical Reactions Analysis

The Fmoc-N-amido-PEG4-TFP ester is used in peptide synthesis . It is activated with a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient conjugation to a peptide chain .Physical And Chemical Properties Analysis

The Fmoc-N-amido-PEG4-TFP ester is a solid or viscous liquid . It has a molecular weight of 635.60 .Aplicaciones Científicas De Investigación

1. Solid-Phase Peptide Synthesis

Fmoc-N-amido-PEG4-TFP ester is notably utilized in solid-phase peptide synthesis (SPPS). A study by Pawlas and Rasmussen (2022) illustrated an environmentally sensible approach using Fmoc/t-Bu SPPS, where both couplings and Fmoc deprotections were catalyzed using readily available reagents. This method allowed for the synthesis of peptides with high purity and stereoselectivity, showcasing the utility of Fmoc-based compounds in peptide synthesis (Pawlas & Rasmussen, 2022).

2. Fabrication of DNA Arrays

TFP esters, a key component of Fmoc-N-amido-PEG4-TFP, have been used in the fabrication of DNA arrays. Lockett et al. (2008) described using a tetrafluorophenyl (TFP) ester-terminated self-assembled monolayer for creating DNA arrays on gold surfaces. This method proved advantageous over traditional NHS ester SAMs, offering greater stability under basic conditions and improved hydrophobicity, which is beneficial for high-density spotted arrays (Lockett et al., 2008).

3. Synthesis of Monofunctionalized Nanoparticles

Fmoc-based compounds like Fmoc-N-amido-PEG4-TFP ester can also be pivotal in the synthesis of monofunctionalized nanoparticles. Sung et al. (2004) demonstrated the use of Fmoc amino acid nanoparticle building blocks in the controlled and selective fabrication of linear nanoparticle arrays. This approach showcased the potential of Fmoc-based compounds in the field of nanotechnology (Sung et al., 2004).

4. Self-Assembly and Gelation of Biomaterials

Another application is in the self-assembly and gelation of biomaterials. Ryan et al. (2011) investigated fluorinated Fmoc-Phe derivatives, focusing on the effect of C-terminal modification on self-assembly and hydrogelation. This study highlighted the importance of Fmoc-conjugated peptides in the development of hydrogels, a key area in biomaterials research (Ryan et al., 2011).

Mecanismo De Acción

Target of Action

Fmoc-N-amido-PEG4-TFP ester is primarily used in peptide synthesis . The compound’s primary targets are the N-terminal end of the peptide chain or the free amine side chain of amino acids such as lysine .

Mode of Action

Fmoc-N-amido-PEG4-TFP ester contains an Fmoc-protected amine on one end of a polyethylene glycol (dPEG®) spacer and the tetrafluorophenyl (TFP) ester of a propionic acid group on the other end . This compound is ready for the direct introduction of a water-soluble, amphiphilic spacer into a peptide chain . The Fmoc protecting group on the N-terminus of the molecule cleaves easily with standard peptide chemistry .

Biochemical Pathways

The compound permits the insertion of a dPEG® spacer into a peptide chain using standard Fmoc chemistry without the need to activate the acid terminus for conjugation . The product works equally well in solid-phase and solution-phase synthetic processes . Additional peptide synthesis can be carried out to extend the peptide further, creating a peptide with a flexible, hydrophilic linker or spacer in the middle or joining two different peptides across the dPEG® bridge .

Pharmacokinetics

The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . In aqueous solutions, TFP esters are more hydrolytically stable than NHS esters and have an optimum pH range of 7.5 – 8.0 for conjugation .

Result of Action

The dPEG® chain can provide spacing in a synthetic construct where steric hindrance is a problem . Amphiphilic, non-immunogenic dPEG® increases the hydrodynamic volume and improves the water solubility of the conjugate while remaining soluble in organic solvents .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the Fmoc protecting group is removed easily with a solution of piperidine in N,N-dimethylformamide (DMF) . The compound should be stored at -20°C and exposure to moisture should be limited . It is also important to note that the compound is generally hygroscopic .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F5NO8/c33-26-27(34)29(36)31(30(37)28(26)35)46-25(39)9-11-41-13-15-43-17-18-44-16-14-42-12-10-38-32(40)45-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,38,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXDZIKWJXUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F5NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)